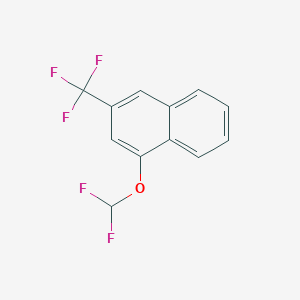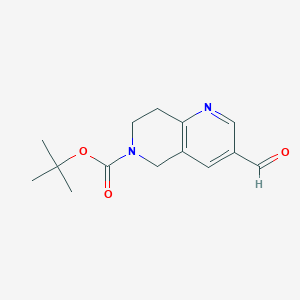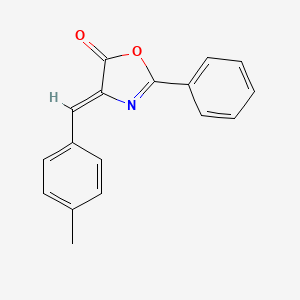
1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(Difluorométhoxy)-3-(trifluorométhyl)naphtalène est un composé organique caractérisé par la présence de groupes difluorométhoxy et trifluorométhyl liés à un cycle naphtalène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Une méthode courante est la trifluorométhylation radicalaire des dérivés du naphtalène, qui peut être réalisée en utilisant des réactifs tels que la phénylsulfone trifluorométhylée sous irradiation de lumière visible . Le groupe difluorométhoxy peut être introduit par des réactions de substitution nucléophile en utilisant des agents de difluorométhylation .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprend souvent l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-(Difluorométhoxy)-3-(trifluorométhyl)naphtalène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de dérivés de la naphtoquinone.
Réduction : Les réactions de réduction peuvent convertir le groupe trifluorométhyl en un alcool trifluorométhyl.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle naphtalène, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrure d'aluminium et de lithium ou borohydrure de sodium dans des solvants anhydres.
Substitution : Agents halogénants tels que le brome ou le chlore, et nucléophiles comme les amines ou les thiols.
Principaux produits :
Oxydation : Dérivés de la naphtoquinone.
Réduction : Dérivés d'alcools trifluorométhyliques.
Substitution : Divers dérivés du naphtalène substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 1-(Difluorométhoxy)-3-(trifluorométhyl)naphtalène a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés organiques fluorés plus complexes.
Biologie : Étudié pour son potentiel en tant que molécule biologiquement active dans la découverte et le développement de médicaments.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés avec des propriétés électroniques et optiques uniques
Mécanisme d'action
Le mécanisme d'action du 1-(Difluorométhoxy)-3-(trifluorométhyl)naphtalène implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyl peut améliorer la lipophilie du composé, lui permettant de pénétrer facilement les membranes cellulaires et d'interagir avec des cibles intracellulaires. Le groupe difluorométhoxy peut influencer l'affinité de liaison du composé aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques .
Composés similaires :
- 1-(Difluorométhoxy)-5-(trifluorométhyl)naphtalène
- 1-(Trifluorométhoxy)-3-(trifluorométhyl)naphtalène
- 1-(Difluorométhoxy)-3-(difluorométhyl)naphtalène
Unicité : Le 1-(Difluorométhoxy)-3-(trifluorométhyl)naphtalène est unique en raison de la position spécifique des groupes difluorométhoxy et trifluorométhyl sur le cycle naphtalène. Ce positionnement peut influencer considérablement la réactivité chimique et l'activité biologique du composé, le distinguant des autres composés similaires .
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The difluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene
- 1-(Trifluoromethoxy)-3-(trifluoromethyl)naphthalene
- 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene
Uniqueness: 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethoxy and trifluoromethyl groups on the naphthalene ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C12H7F5O |
|---|---|
Poids moléculaire |
262.17 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-3-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)18-10-6-8(12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H |
Clé InChI |
OZYPAVKKFGNLIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)



![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)




![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)



